molecular formula C9H6Cl2N2 B1313826 4,7-Dichloro-2-methylquinazoline CAS No. 38154-43-7

4,7-Dichloro-2-methylquinazoline

Cat. No. B1313826
CAS RN: 38154-43-7
M. Wt: 213.06 g/mol
InChI Key: QPCQIVDMWQRGAA-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methylquinazoline is a chemical compound of the quinazoline family. It has a molecular formula of C9H6Cl2N2 and an average mass of 213.063 Da .


Molecular Structure Analysis

The molecular structure of 4,7-Dichloro-2-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring . This core is substituted at positions 4 and 7 with chlorine atoms and at position 2 with a methyl group .


Physical And Chemical Properties Analysis

4,7-Dichloro-2-methylquinazoline is a solid compound . It has a molecular weight of 213.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature .

Scientific Research Applications

Application 1: Anticancer Compound

  • Summary of the Application : 4,7-Dichloro-2-quinolinemethylacrylate (AQM), a derivative of 4,7-Dichloro-2-methylquinazoline, has been studied for its potential as an anticancer compound .
  • Methods of Application or Experimental Procedures : The synthesis of AQM was carried out by the reported method . It was then tested against bacteria of both clinical and agricultural interest .

Application 2: Antimicrobial Agents

  • Summary of the Application : Quinazolinones, including 4,7-Dichloro-2-methylquinazoline, are appealing materials because of their precious biological effects . They have been synthesized and used as antimicrobial agents .
  • Methods of Application or Experimental Procedures : The synthesis of quinazolinone derivatives was carried out via an efficient three-component condensation reaction between anthranilic acid, acetic anhydride and different amines . This process was carried out for the first time in the presence of catalytic amount of magnetic nanoparticle supported tungstic acid, under solvent-free condition .

Application 3: Antimalarial Drugs

  • Summary of the Application : 4,7-Dichloroquinoline, a two-ring heterocyclic compound, is used as a chemical intermediate to aminoquinoline antimalarial drugs . This includes drugs like amodiaquine, chloroquine, and hydroxychloroquine .
  • Results or Outcomes : The availability of 4,7-dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated, leading to the discovery of hydroxychloroquine in 1949 .

Safety And Hazards

The safety data sheet for 4,7-Dichloro-2-methylquinazoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to handle this compound with appropriate safety measures .

properties

IUPAC Name

4,7-dichloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCQIVDMWQRGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482124
Record name 4,7-dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-2-methylquinazoline

CAS RN

38154-43-7
Record name 4,7-Dichloro-2-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38154-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VP Morgalyuk, VA Azimov… - Pharmaceutical …, 1991 - researchgate.net
MATERIALS AND METHODS Infrared spectra of the compounds were taken in Vaseline on a Perkin-Elmer 599 apparatus, and mass spectra were taken on a Varian MAT-II2 apparatus …
Number of citations: 1 www.researchgate.net

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